3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol
Description
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol is a thiazole derivative featuring a 2,4-difluorophenyl substituent at the 4-position of the thiazole ring and an aminophenol group at the 2-position. The compound’s structure combines fluorine’s electron-withdrawing effects with the hydrogen-bonding capability of the phenolic hydroxyl group, making it a candidate for diverse biological or material applications.
Properties
IUPAC Name |
3-[[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS/c16-9-4-5-12(13(17)6-9)14-8-21-15(19-14)18-10-2-1-3-11(20)7-10/h1-8,20H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAIDXNOFNJTBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl group and the amino phenol moiety. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring. The difluorophenyl group can be introduced via a substitution reaction using a difluorobenzene derivative. The final step involves the coupling of the thiazole derivative with an aminophenol under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol can undergo various chemical reactions including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can yield an amine .
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Research indicates that compounds containing thiazole moieties exhibit promising antibacterial properties. The thiazole ring is known for its ability to interact with bacterial enzymes and disrupt their function. Studies have shown that derivatives of thiazole, including those like 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol, can demonstrate significant activity against both Gram-positive and Gram-negative bacteria.
- Case Study : A study evaluated the antibacterial efficacy of various thiazole derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics, suggesting their potential as effective antibacterial agents .
Anticancer Properties
The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been explored. Thiazole derivatives are often investigated for their role in targeting cancerous cells due to their ability to interfere with metabolic pathways.
- Case Study : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death .
Drug Development
Lead Compound in Drug Design
The structural characteristics of this compound make it a valuable lead compound in drug design. The fluorinated phenyl group enhances lipophilicity and bioavailability, which are crucial for drug efficacy.
- Research Insight : Fluorinated compounds have been noted for their improved metabolic stability and binding affinity to biological targets. This property is particularly beneficial in designing drugs that require prolonged action within the body .
Material Science
Synthesis of Functional Materials
The compound can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers or composites that exhibit enhanced functionality.
- Application Example : Research has indicated that incorporating thiazole-based compounds into polymer matrices can improve the thermal stability and mechanical properties of the resulting materials . This application is particularly relevant in developing advanced materials for electronics and photonics.
Data Summary Table
Mechanism of Action
The mechanism of action of 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position and Nature of Aryl Substituents
- 2,4-Difluorophenyl vs. Other Halogenated Aryl Groups: 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}phenol (C₁₆H₁₁F₂N₃OS, ): The 3,5-difluorophenyl isomer differs in fluorine substitution patterns, which may alter electronic distribution and steric interactions. N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine (): Replacing fluorine with chlorine increases molecular weight and lipophilicity. Chlorine’s larger atomic radius may hinder rotational freedom or induce conformational strain in the thiazole-phenyl linkage.
Thiazole Ring Modifications
- Pyridinyl vs. Difluorophenyl: 3-{[4-(2-Pyridinyl)-1,3-thiazol-2-yl]amino}phenol (): The pyridinyl group introduces a basic nitrogen, enhancing water solubility and enabling π-π stacking interactions. This contrasts with the electronegative, hydrophobic 2,4-difluorophenyl group.
Functional Group Variations
- Aminophenol vs. Acetonitrile: 2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile (C₁₁H₆F₂N₂S, ): The nitrile group confers electrophilicity, making it a reactive intermediate for further derivatization. In contrast, the phenolic -OH in the target compound offers hydrogen-bond donor capacity, critical for target engagement in drug design.
Physicochemical Properties
Key Observations :
- Fluorine substitution increases LogP compared to pyridinyl derivatives, enhancing membrane permeability but reducing aqueous solubility.
- The phenolic -OH in the target compound improves solubility in polar solvents relative to purely hydrocarbon-substituted analogs.
Anti-inflammatory Potential
- Diflunisal (4-(2,4-Difluorophenyl)phenol derivative, ): A carboxylated analog of the target compound’s phenyl group, diflunisal is a nonsteroidal anti-inflammatory drug (NSAID). This suggests that the 2,4-difluorophenyl motif is pharmacologically relevant for cyclooxygenase (COX) inhibition .
- Thiazole-Triazole Hybrids (): Compounds like 9b (4-fluorophenyl) and 9c (4-bromophenyl) exhibit antimicrobial activity, implying that halogenated aryl-thiazole systems may target microbial enzymes or membranes.
Biological Activity
The compound 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol, with the molecular formula C15H10F2N2OS, has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and various biological evaluations including antimicrobial and antidiabetic properties.
Synthesis and Characterization
This compound can be synthesized through a multi-step process involving the reaction of appropriate thiazole derivatives with phenolic compounds. Characterization methods such as FT-IR spectroscopy, NMR (both ^1H and ^13C), and elemental analysis are typically employed to confirm the structure and purity of the compound.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. In a study assessing a series of similar compounds, it was found that these thiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The agar-well diffusion method was employed to measure the inhibition zones against pathogens such as Staphylococcus aureus and E. coli.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| E. coli | 15 |
| Bacillus subtilis | 20 |
| Micrococcus luteus | 17 |
These results suggest that the compound has a broad-spectrum antimicrobial effect, making it a candidate for further development in antibiotic applications .
Antidiabetic Activity
In addition to its antimicrobial properties, this compound has been evaluated for antidiabetic activity through inhibition assays targeting α-amylase and α-glucosidase enzymes. In vitro studies demonstrated that this compound significantly inhibited these enzymes in a concentration-dependent manner.
| Enzyme | Inhibition (%) |
|---|---|
| α-Amylase | 93.2 |
| α-Glucosidase | 73.7 |
The inhibition percentages indicate that the compound could serve as a potential therapeutic agent for managing diabetes by delaying carbohydrate digestion and absorption .
DNA Interaction Studies
Further investigations into the interaction of this compound with DNA reveal promising anticancer properties. Spectroscopic studies indicated that the compound interacts with DNA through intercalation or groove binding mechanisms, evidenced by hyperchromism and bathochromic shifts in UV-visible spectra.
Case Studies
Recent research highlighted the synthesis of various thiazole derivatives including this compound. These studies documented not only their antimicrobial and antidiabetic activities but also their potential in cancer treatment due to their ability to bind with DNA .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-[[4-(2,4-Difluorophenyl)-1,3-thiazol-2-yl]amino]phenol, and how can reaction yields be optimized?
The synthesis typically involves coupling a 2-aminophenol derivative with a pre-functionalized thiazole ring. A common approach includes:
- Step 1: Prepare the 4-(2,4-difluorophenyl)-1,3-thiazol-2-amine intermediate via cyclization of thiourea derivatives with α-halo ketones (e.g., 2-bromo-1-(2,4-difluorophenyl)ethan-1-one) under basic conditions .
- Step 2: Couple the thiazole-2-amine with 3-aminophenol using a Buchwald-Hartwig amination or Ullmann-type reaction, employing palladium or copper catalysts in the presence of ligands (e.g., Xantphos) and bases (e.g., Cs₂CO₃) .
- Yield Optimization: Use polar aprotic solvents (DMF, DMSO), elevated temperatures (80–120°C), and microwave-assisted synthesis to accelerate reaction kinetics. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (FT-IR): Confirms N-H stretching (~3300 cm⁻¹) and C=N/C-S vibrations (1600–1500 cm⁻¹) in the thiazole ring .
- X-ray Crystallography: Resolves crystal packing, dihedral angles between aromatic rings, and hydrogen-bonding interactions (e.g., O-H···N) .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Liquid-Liquid Extraction: Use dichloromethane/water to remove polar impurities.
- Column Chromatography: Employ silica gel with ethyl acetate/hexane (1:3 to 1:1) to separate isomers or unreacted starting materials.
- Recrystallization: Dissolve in hot ethanol or acetonitrile, then cool slowly to obtain high-purity crystals .
Advanced Research Questions
Q. How can electronic effects of the 2,4-difluorophenyl substituent influence the reactivity of the thiazole ring in further functionalization?
The electron-withdrawing fluorine atoms reduce electron density on the thiazole ring, directing electrophilic substitution to the 5-position. Computational studies (DFT calculations) reveal:
- Lower Fukui indices at the 2- and 4-positions due to fluorine’s inductive effect.
- Enhanced stability of intermediates in nucleophilic aromatic substitution (SNAr) reactions at the 5-position.
Experimental validation includes monitoring reaction kinetics with varying electron-donating/withdrawing groups .
Q. How should researchers address discrepancies between theoretical and experimental elemental analysis (C, H, N) data?
Discrepancies often arise from incomplete combustion or hygroscopicity. Mitigation strategies:
Q. What mechanistic insights explain competing pathways in the coupling of 3-aminophenol with thiazole intermediates?
Competing pathways (e.g., dimerization vs. cross-coupling) depend on:
Q. How can substituents on the phenol ring modulate the compound’s electronic properties and biological activity?
- Electron-Donating Groups (e.g., -OMe): Increase electron density on the phenol ring, enhancing hydrogen-bond donor capacity (relevant for protein binding).
- Electron-Withdrawing Groups (e.g., -NO₂): Stabilize the phenolate form, altering solubility and redox behavior.
Structure-activity relationship (SAR) studies correlate substituent effects with antifungal or kinase inhibition activity using in vitro assays .
Q. What environmental persistence and degradation pathways should be considered for this compound?
- Photodegradation: UV-Vis studies in aqueous solutions identify hydroxylated or defluorinated byproducts.
- Microbial Degradation: Aerobic soil studies track half-life using LC-MS/MS.
- Computational Modeling: Predict metabolites via software like EPI Suite™ .
Data Contradiction and Optimization
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structural confirmation?
- Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and -40°C.
- 2D NMR (COSY, HSQC): Assign overlapping signals and confirm through-bond correlations.
- Comparative Analysis: Cross-reference with analogous compounds in crystallographic databases (e.g., CCDC) .
Q. What experimental design principles apply to optimizing reaction conditions for scale-up synthesis?
- Design of Experiments (DoE): Use factorial designs to screen variables (temperature, catalyst loading, solvent ratio).
- Process Analytical Technology (PAT): Monitor reactions in real-time via inline IR or Raman spectroscopy.
- Green Chemistry Metrics: Calculate E-factors and atom economy to minimize waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
